Product packaging for Undec-3-YN-1-OL(Cat. No.:CAS No. 54299-09-1)

Undec-3-YN-1-OL

Cat. No.: B14647621
CAS No.: 54299-09-1
M. Wt: 168.28 g/mol
InChI Key: FRILECCXGRFEFE-UHFFFAOYSA-N
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Description

Undec-3-yn-1-ol (Molecular Formula: C 11 H 20 O, Molecular Weight: 168.28 g/mol) is a medium-chain alcohol characterized by a terminal alkyne group at the third carbon . This bifunctional structure makes it a valuable building block (synthon) in organic synthesis, particularly for constructing complex molecular architectures. Compounds of this class are frequently employed in carbon-carbon bond-forming reactions, such as metal-catalyzed cross-couplings and cycloadditions, and serve as key intermediates in medicinal chemistry for the synthesis of potential bioactive molecules . The terminal alkyne allows for further functionalization through reactions like Sonogashira coupling, while the hydroxyl group can be oxidized or used to introduce other functionalities. Homopropargylic alcohols like this compound are also researched for their role in incorporating carbon dioxide (CO 2 ) into value-added chemicals, such as in the cooperative catalytic synthesis of heterocycles like 1,3-oxazin-2-ones . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B14647621 Undec-3-YN-1-OL CAS No. 54299-09-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54299-09-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-3-yn-1-ol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-7,10-11H2,1H3

InChI Key

FRILECCXGRFEFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCCO

Origin of Product

United States

Synthetic Methodologies for Undec 3 Yn 1 Ol

Retrosynthetic Strategies for the Alkynol Framework

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. openochem.orgamazonaws.comlibretexts.org For Undec-3-YN-1-OL, the primary disconnections are made at the carbon-carbon bonds adjacent to the alkyne unit.

Two principal retrosynthetic pathways emerge:

Pathway A: Disconnection between the C4 and C5 positions suggests a C-C bond formation between a four-carbon hydroxy-alkyne synthon and a seven-carbon alkyl group. The synthetic equivalents for this approach would be a nucleophilic acetylide derived from but-3-yn-1-ol and an electrophilic heptyl halide.

Pathway B: An alternative disconnection between the C2 and C3 carbons points to the reaction between a two-carbon hydroxy-electrophile and a nine-carbon nucleophilic alkyne. This translates to the reaction of an organometallic derivative of 1-nonyne with an epoxide, such as ethylene (B1197577) oxide.

These strategies are summarized in the table below:

PathwayDisconnectionKey Intermediates (Synthons)Corresponding Reagents
A C4 – C5C4 Hydroxy-alkyne + C7 AlkylBut-3-yn-1-ol apolloscientific.co.uk + Heptyl bromide
B C2 – C3C9 Alkyne + C2 Hydroxy-electrophile1-Nonyne + Ethylene oxide

Alkynylation and Related Carbon-Carbon Bond Forming Reactions for this compound

The forward synthesis of this compound relies on robust and well-established carbon-carbon bond-forming reactions. The choice of methodology often depends on the availability of starting materials and desired reaction conditions.

Use of Acetylide Anions with Appropriate Electrophiles

The alkylation of acetylide anions is a fundamental and widely used method for constructing the carbon skeleton of alkynes. libretexts.orgmasterorganicchemistry.com Terminal alkynes exhibit a notable acidity of the C-H bond (pKa ≈ 25), allowing for deprotonation by a strong base to form a potent carbon nucleophile known as an acetylide anion. masterorganicchemistry.com

Following Pathway B from the retrosynthetic analysis, 1-nonyne can be deprotonated using a strong base like sodium amide (NaNH₂) or an organolithium reagent such as n-butyllithium (n-BuLi) to generate the nony-1-ide anion. This nucleophile can then react with an appropriate electrophile, like ethylene oxide, in an Sₙ2 reaction. chemistrysteps.comyoutube.com This reaction involves a backside attack on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired alkynol after an aqueous workup to protonate the resulting alkoxide. youtube.com This method is highly effective for creating primary alcohols two carbons away from an alkyne. libretexts.orgmasterorganicchemistry.com

Alternatively, following Pathway A, but-3-yn-1-ol can be doubly deprotonated to form a dianion, which can then be alkylated with a heptyl halide. However, this approach can be complicated by the need for selective alkylation at the acetylenic carbon over the oxygen anion. A more common approach involves protecting the hydroxyl group of but-3-yn-1-ol before proceeding with the acetylide formation and alkylation.

Coupling Reactions Involving Terminal Alkynes

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for forming the C(sp)-C(sp³) bond in this compound, although they are more commonly applied to C(sp)-C(sp²) bond formation.

Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgopenochem.orgorganic-chemistry.org While not the most direct route for synthesizing an aliphatic alkynol like this compound, variations of this reaction can be adapted for coupling with alkyl halides, particularly under specific catalytic conditions. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. jk-sci.com

Negishi Coupling: The Negishi coupling is a versatile palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide. chemistnotes.comwikipedia.org This reaction is notable for its ability to form C(sp³), C(sp²), and C(sp) carbon-carbon bonds. wikipedia.orgnih.gov In a potential synthesis of this compound, an alkynylzinc reagent, prepared from a terminal alkyne like 1-nonyne, could be coupled with a 2-haloethanol derivative. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. chemistnotes.comyoutube.com

Heck Coupling: The Heck reaction is primarily used for the coupling of alkenes with aryl or vinyl halides and is therefore not directly applicable to the primary synthesis of the this compound framework.

A comparison of these coupling reactions is detailed below:

Coupling ReactionCatalyst SystemReactants for this compound SynthesisKey Features
Sonogashira Pd catalyst, Cu(I) co-catalyst, Amine base organic-chemistry.orgTerminal alkyne + Alkyl halide (less common)Mild conditions, high functional group tolerance. jk-sci.com
Negishi Pd or Ni catalyst wikipedia.orgOrganozinc reagent + Organic halideBroad scope for C-C bond formation (sp³, sp², sp). wikipedia.orgnih.gov

Stereoselective Synthesis of Alkynol Scaffolds Applicable to this compound

While this compound itself is an achiral molecule, the methodologies for synthesizing chiral alkynols are highly relevant for the production of its potentially bioactive analogs. These methods focus on creating stereogenic centers, typically at the carbon bearing the hydroxyl group.

Chiral Auxiliaries and Catalysts in Alkynol Formation

The asymmetric synthesis of propargylic alcohols, which are key structural motifs in many natural products, can be achieved with high enantioselectivity using chiral catalysts or auxiliaries. acs.orgwikipedia.org

One prominent method involves the enantioselective addition of terminal alkynes to aldehydes, catalyzed by a zinc triflate (Zn(OTf)₂) and a chiral ligand, such as (+)-N-methylephedrine. acs.orgorganic-chemistry.org This approach generates optically active secondary propargylic alcohols with high enantiomeric excess (ee). acs.orgorganic-chemistry.org The process is operationally simple and utilizes readily available starting materials without the need for pre-metalated alkynes. acs.org The catalyst system can act as a bifunctional entity, with the Lewis acidic zinc activating the aldehyde and the chiral ligand's basic site deprotonating the alkyne, all within a chiral environment that directs the stereochemical outcome. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemistry of a subsequent reaction. wikipedia.org For instance, an aldehyde could be modified with a chiral auxiliary to direct the facial selectivity of an incoming nucleophilic acetylide, leading to the formation of a specific enantiomer of the resulting alkynol. After the reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Enzymatic Transformations for Enantiopure this compound Analogs

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are a class of enzymes that are frequently employed for this purpose due to their stability, broad substrate scope, and high enantioselectivity. mdpi.com

In a typical lipase-mediated kinetic resolution of a racemic secondary alkynol (an analog of this compound with a substituent at the carbinol center), the enzyme selectively catalyzes the acylation of one enantiomer, often using an acyl donor like vinyl acetate (B1210297). mdpi.comnih.gov This results in a mixture of the acylated enantiomer and the unreacted, non-preferred enantiomer of the alcohol. These two compounds, having different functional groups, can then be readily separated by standard chromatographic techniques. This method provides access to both enantiomers of the chiral alcohol with high optical purity. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. nih.gov

The table below summarizes key data on lipase-catalyzed resolutions:

Enzyme SourceSubstrate TypeAcyl DonorTypical Outcome
Pseudomonas cepacia (Amano Lipase (B570770) PS) mdpi.comSecondary AlcoholsVinyl AcetateHigh conversion and enantiomeric excess (>99%). mdpi.comnih.gov
Various LipasesRacemic acidic compounds (e.g., NSAIDs)Alcohols (for esterification)Effective resolution monitored by chiral HPLC. nih.gov

Advanced Synthetic Approaches and Process Intensification

To improve the efficiency, safety, and sustainability of synthesizing alkynols, modern chemistry is shifting from traditional batch methods to advanced approaches like flow chemistry and the use of immobilized reagents. rsc.orgmit.edu These methods offer significant advantages in control, scalability, and purification.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This technique offers numerous advantages over conventional batch processing for the production of alkynols. mdpi.com

Key benefits include:

Enhanced Safety : The small reactor volume minimizes the accumulation of hazardous materials and allows for superior control over reaction temperature, which is crucial for highly exothermic or fast reactions, such as those involving organometallic reagents used in alkyne synthesis. mit.eduacs.org

Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors enables rapid heating and cooling, leading to precise temperature control, reduced side product formation, and higher yields. rsc.org

Scalability : Increasing production capacity in flow chemistry can be achieved by either running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often simpler than scaling up large batch reactors. rsc.org

FeatureBatch ChemistryFlow Chemistry
Reaction Scale Limited by flask/reactor size.Scalable by time or parallelization ("numbering-up"). rsc.org
Heat Transfer Inefficient, potential for thermal runaways.Highly efficient, precise temperature control. rsc.org
Safety Higher risk with large volumes of hazardous reagents.Inherently safer due to small internal volumes. mit.edu
Mixing Can be inefficient, leading to local concentration gradients.Rapid and efficient mixing.
Process Control Manual or semi-automated.Fully automated, allowing for high reproducibility.
Telescoping Steps Requires isolation and purification after each step.Multiple steps can be connected in-line without isolation. acs.orguc.pt

Polymer-supported reagents and catalysts are molecules that have been immobilized on an insoluble polymer backbone, such as polystyrene. nih.govresearchgate.net This approach combines the advantages of solution-phase chemistry with the ease of handling and purification of solid-phase synthesis. nih.gov

The primary advantages of using polymer-supported systems in alkynol synthesis include:

Simplified Purification : At the end of a reaction, the polymer-supported reagent and any bound by-products can be removed by simple filtration, eliminating the need for complex chromatographic purification. princeton.edu

Use of Excess Reagents : A large excess of the supported reagent can be used to drive the reaction to completion, with the unreacted excess being easily filtered off. princeton.edu

Recyclability : Expensive catalysts or reagents can be recovered after the reaction and potentially reused, improving the economic and environmental profile of the synthesis. princeton.edu

Application in Flow Systems : Columns packed with polymer-supported reagents can be integrated directly into flow chemistry setups, acting as fixed-bed reactors for continuous processing and purification. nih.gov

The following table lists examples of polymer-supported reagents that could be applied in the synthesis of an alkynol.

Reagent TypePolymer-Supported ExamplePotential Application in Alkynol Synthesis
Oxidizing Agent Polymer-supported PerruthenateOxidation of a precursor alcohol to an aldehyde.
Reducing Agent Polymer-supported BorohydrideReduction of a ketone or aldehyde to form the hydroxyl group. cam.ac.uk
Base Polymer-supported Piperidine or DBUDeprotonation steps or elimination reactions.
Acid Catalyst Polymer-supported Sulfonic Acid (e.g., Nafion-H)Acetal formation/cleavage, cyclization reactions. cam.ac.uk
Coupling Catalyst Polymer-supported Palladium CatalystSonogashira or other cross-coupling reactions to form the alkyne.
Scavenger Resin Polymer-supported Isocyanate or AmineTo remove excess unreacted starting materials or by-products.

Chemical Reactivity and Mechanistic Investigations of Undec 3 Yn 1 Ol

Reactions Involving the Alkyne Moiety of Undec-3-YN-1-OL

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions. These transformations allow for the introduction of new functional groups and the construction of complex molecular architectures.

Regioselective and Stereoselective Addition Reactions (e.g., Hydration, Halogenation, Hydroboration-Oxidation)

Addition reactions to the internal alkyne of this compound can proceed with high levels of control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the newly formed bonds.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts, is a common method for synthesizing ketones. For an internal alkyne like this compound, this reaction is not regioselective and can lead to a mixture of two isomeric ketones if the substituents on either side of the alkyne are different. libretexts.org However, under specific conditions, such as using ionic liquids and CO2 as co-catalysts, the hydration of propargylic alcohols can yield α-hydroxy ketones. rsc.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to alkynes proceeds to give dihaloalkenes and can further react to form tetrahaloalkanes. The addition is typically anti, meaning the two halogen atoms add to opposite faces of the alkyne. msu.edu

Hydroboration-Oxidation: This two-step reaction sequence provides a method for the anti-Markovnikov hydration of alkynes. aakash.ac.in Treatment of an internal alkyne with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, yields a ketone. libretexts.orgmasterorganicchemistry.com The reaction is stereoselective, with the hydroboration step occurring via syn-addition of the B-H bond across the triple bond. libretexts.orgmasterorganicchemistry.comwizeprep.com This means the hydrogen and boron atoms add to the same face of the alkyne. The subsequent oxidation of the carbon-boron bond proceeds with retention of stereochemistry. masterorganicchemistry.comddugu.ac.in

Reaction Reagents Product Type Regioselectivity Stereoselectivity
HydrationH₂O, H₂SO₄, HgSO₄KetoneNon-regioselective for internal alkynesNot applicable
HalogenationX₂ (X = Cl, Br)Dihaloalkene/TetrahaloalkaneNot applicableAnti-addition
Hydroboration-Oxidation1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOHKetoneNot applicable for symmetrical internal alkynesSyn-addition of H and B

Cyclization Reactions and Heterocycle Formation (e.g., Gold(III)-catalyzed cycloisomerization)

The internal alkyne of this compound can participate in intramolecular cyclization reactions to form various heterocyclic compounds. Gold catalysts, in particular, have proven to be highly effective in promoting these transformations. frontiersin.org

Gold(III)-catalyzed cycloisomerization of acetylenic alcohols can lead to the formation of various oxygen-containing heterocycles. researchgate.net For instance, the gold-catalyzed cycloisomerization of but-2-yn-1-ols can produce 2,3-dihydrofurans. acs.org The reaction mechanism often involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the hydroxyl group. acs.org The specific outcome of the reaction can be influenced by the substitution pattern of the starting material and the reaction conditions. beilstein-journals.org For example, the reaction of alk-2-yn-1-ols with selenium and isocyanide can lead to the formation of selenium-containing heterocycles through a selenoimidoylation and subsequent intramolecular cycloaddition. mdpi.com

Olefin Metathesis and Alkyne Metathesis Applications

Metathesis reactions, which involve the redistribution of fragments of alkenes or alkynes, are powerful tools in organic synthesis. wikipedia.org

Olefin Metathesis: While this compound itself is an alkyne, it can be a precursor to alkenes that can participate in olefin metathesis. For instance, partial reduction of the alkyne would yield an alkene that could then undergo ring-closing metathesis or cross-metathesis with other olefins in the presence of a ruthenium-based catalyst, such as a Grubbs' catalyst. masterorganicchemistry.comlibretexts.org The use of copper iodide (CuI) as an additive has been shown to enhance the rate of certain cross-metathesis reactions. acs.orgnih.gov

Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes of molybdenum or tungsten. d-nb.infobeilstein-journals.org Alkyne metathesis can be used for ring-closing, cross-metathesis, or polymerization reactions. beilstein-journals.org For example, the coupling of (Z)-1-bromohept-1-ene with protected undec-10-yne-1-ol, a related long-chain alkynol, has been achieved using a copper iodide and palladium catalyst system. agriculturejournals.cz

Ru-catalyzed Carbon-Carbon Triple Bond Cleavage for Alkene Formation

Ruthenium catalysts can facilitate the cleavage of carbon-carbon triple bonds. For example, in the presence of a ruthenium complex and a promoter like LiOTf, propargyl alcohols can be cleaved into alkenes and carbon monoxide. psu.edu This type of reaction offers a unique synthetic pathway that is distinct from the more common addition or cyclization reactions of alkynes.

Reactions of the Primary Alcohol Functionality of this compound

The primary alcohol group in this compound is a versatile functional handle that can undergo a variety of transformations, most notably esterification.

Esterification Reactions, Including Biocatalytic Approaches

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative to form an ester, is a fundamental transformation in organic chemistry.

Chemical Esterification: Standard esterification methods, such as the Fischer esterification (reaction with a carboxylic acid in the presence of an acid catalyst) or reaction with acyl chlorides or anhydrides in the presence of a base, can be applied to this compound to produce the corresponding esters.

Biocatalytic Esterification: Enzymes, particularly lipases, are increasingly used as catalysts for esterification reactions due to their high selectivity and mild reaction conditions. These biocatalytic approaches can offer advantages in terms of sustainability and can be highly effective for the esterification of long-chain alcohols like this compound.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org This control over the oxidation state is fundamental in synthetic organic chemistry.

Partial Oxidation to Aldehydes: Milder oxidizing agents are employed to achieve the partial oxidation of this compound to undec-3-yn-1-al. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.org Another modern reagent that can be used is Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org To favor the formation of the aldehyde, an excess of the alcohol may be used, and the aldehyde can be distilled off as it forms to prevent further oxidation. chemguide.co.uk

Starting MaterialProductReagent(s)Reaction Type
This compoundUndec-3-yn-1-alPyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Partial Oxidation
This compoundUndec-3-ynoic acidPotassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄)Full Oxidation

Derivatization for Conjugation and Functionalization

The hydroxyl group of this compound serves as a convenient handle for derivatization, allowing for its conjugation to other molecules or the introduction of new functional groups. This is a critical step in the synthesis of more complex structures, including those with biological activity.

For instance, the alcohol can be condensed with carboxylic acids, such as aspirin (B1665792) or chlorambucil, to form ester linkages. This reaction is typically facilitated by coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org Such derivatizations are key in creating prodrugs or bioconjugates where the alkynol acts as a linker. acs.org

Furthermore, the alkyne functionality itself can be utilized for conjugation through reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org This allows for the efficient and specific linking of this compound derivatives to molecules bearing an azide (B81097) group.

Tandem and Cascade Reactions Involving Both Functional Groups

Tandem and cascade reactions, also known as domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. wikipedia.org20.210.105 The bifunctional nature of this compound makes it an excellent substrate for such processes, enabling the rapid construction of complex cyclic and polycyclic frameworks. wikipedia.orgresearchgate.net

The simultaneous presence of the hydroxyl and alkyne groups in this compound and its derivatives allows for various intramolecular cyclization reactions. These reactions are often catalyzed by transition metals or strong acids. For example, in the presence of a suitable catalyst, the hydroxyl group can act as an internal nucleophile, attacking the activated alkyne to form cyclic ethers. beilstein-journals.org

Palladium-catalyzed intramolecular cyclization of related 2-(1-alkynyl)-N-alkylideneanilines, formed in situ from an aniline (B41778) and an aldehyde, leads to the formation of functionalized indoles. organic-chemistry.org While not a direct reaction of this compound, this illustrates the principle of using the alkyne and a tethered functional group to construct heterocyclic systems. organic-chemistry.org Similarly, phase-transfer catalysts can be used to promote the intramolecular hydroaryloxylation of related propargyl systems to form benzo[b]furans. scirp.org

Propargylic alcohols, including this compound, are valuable precursors in cascade annulation reactions, which involve a sequence of cyclization and bond-forming steps to build fused ring systems. mdpi.com These processes can be initiated by various catalysts and can lead to a diverse array of molecular architectures. For example, rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered hydroxamic esters has been used as a key step in the synthesis of complex natural products. mdpi.com

Another example is the Prins cyclization, where an alcohol reacts with an aldehyde or ketone in the presence of a Lewis acid. researchgate.netresearchgate.net In the context of a molecule like this compound, the alkyne can participate in subsequent reactions, leading to complex polycyclic structures in a tandem fashion. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise pathway of a reaction, including the transient species or intermediates that are formed, is crucial for optimizing reaction conditions and predicting outcomes. numberanalytics.comlibretexts.org For reactions involving this compound, mechanistic studies often focus on the interplay between the alcohol and alkyne functionalities.

A key mechanistic pathway available to propargylic alcohols like this compound is the isomerization of the alkyne to an allene (B1206475) (a compound with two adjacent double bonds). This propargyl-allenyl isomerization can be a crucial step in many cascade reactions. acs.orgnih.gov

Identification of Transient Species (e.g., Allenyl Carbocations)

The reactivity of propargylic alcohols, including this compound, is significantly influenced by their ability to form reactive intermediates under specific reaction conditions. libretexts.org One of the most important applications of these compounds in synthesis is their role as precursors to carbocations, which are transient species that are electron-deficient and act as electrophiles. libretexts.orgsci-hub.se

In the presence of an acid or a Lewis acid, the hydroxyl group of this compound can be protonated and subsequently eliminated as a water molecule. This process generates a highly unstable, electron-deficient alkynyl carbocation. This carbocation exists in resonance with a more stable allenyl carbocation. sci-hub.se The positive charge, initially localized on the carbon atom bearing the hydroxyl group, is delocalized across the adjacent pi system. masterorganicchemistry.com

The equilibrium between the alkynyl and allenyl carbocation forms is a key feature of the reactivity of propargyl alcohols. sci-hub.se For this compound, this can be represented as follows:

CH₃(CH₂)₆C⁺H-C≡C-CH₂OH ↔ CH₃(CH₂)₆CH=C=C⁺-CH₂OH

The stability of carbocations is known to increase with the number of adjacent alkyl groups, and also through resonance delocalization. libretexts.orgmasterorganicchemistry.com The formation of the allenyl carbocation is a critical step in many reactions, such as nucleophilic substitution and rearrangements like the Meyer-Schuster rearrangement, which transforms propargylic alcohols into α,β-unsaturated carbonyl compounds via an allenol intermediate. researchgate.net The study of gaseous propargyl/allenyl cations using techniques like pentaquadrupole mass spectrometry has provided fundamental insights into their intrinsic acidity and electrophilicity. rsc.org These studies confirm that species like the allenyl carbocation are key transient intermediates that dictate the reaction pathways and final products. rsc.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

This compound, as a propargylic alcohol, is a versatile substrate in a wide array of transition-metal-catalyzed reactions. These transformations are central to modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. rsc.orgnih.gov Understanding the catalytic cycle is crucial for optimizing reaction conditions and predicting outcomes. While specific studies on this compound are embedded within the broader research on alkynols, general mechanistic principles are well-established. chinesechemsoc.orgacs.org

A generalized catalytic cycle for a metal-mediated transformation, such as a cross-coupling reaction, typically involves several key elementary steps:

Oxidative Addition: The cycle often begins with the oxidative addition of a low-valent transition metal catalyst, for example, a Pd(0) or Ni(0) complex, to a substrate. In reactions involving this compound, the catalyst might first coordinate to the alkyne's triple bond. mdpi.comrsc.org In other scenarios, such as C-N bond activation, the process involves the oxidative addition of the C-N bond to the metal complex. rsc.org

Coordination and Activation: The this compound substrate coordinates to the metal center. This coordination activates the alkyne and the hydroxyl group. For instance, in ruthenium-catalyzed reactions, a π-alkyne-ruthenium complex can form. mdpi.com Density functional theory (DFT) studies on ruthenium-catalyzed annulations have shown that the reaction can proceed via a concerted metalation-deprotonation mechanism, where the catalyst facilitates the deprotonation of both N-H and C-H bonds in the coupling partner to form a metallacyclic intermediate. acs.org

Migratory Insertion/Transmetalation: Following activation, the next step often involves the insertion of the alkyne into a metal-carbon or metal-hydride bond. In the case of the ruthenium-catalyzed annulation, the alkyne inserts into the Ru-C bond of the ruthenacycle, leading to a ring expansion. acs.org In cross-coupling reactions, this step might be a transmetalation, where an organometallic reagent transfers its organic group to the catalyst center. rsc.org

Reductive Elimination: The final step in the catalytic cycle is typically reductive elimination, where the newly formed C-C or C-heteroatom bond is created, and the product is released from the coordination sphere of the metal. This step regenerates the low-valent state of the metal catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Spectroscopic and Advanced Structural Elucidation of Undec 3 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, a complete picture of atomic connectivity can be assembled.

The ¹H NMR spectrum of Undec-3-yn-1-ol provides detailed information about the chemical environment of each proton. The deshielding effects of the hydroxyl group and the alkyne functionality result in characteristic chemical shifts for adjacent protons. The long alkyl chain exhibits signals in the typical aliphatic region.

Protons on the carbon adjacent to the hydroxyl group (C1) are expected to appear as a triplet around 3.6 ppm. The methylene (B1212753) protons at the C2 position, being adjacent to the sp-hybridized carbons of the alkyne, would likely resonate as a triplet around 2.3 ppm. The protons of the methylene group at C5, adjacent to the other side of the alkyne, are anticipated to show a triplet around 2.1 ppm. The remaining methylene groups of the heptyl chain (C6-C10) would produce overlapping multiplets in the range of 1.2-1.6 ppm. The terminal methyl group (C11) is expected to appear as a triplet at approximately 0.9 ppm. The hydroxyl proton typically presents as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

A summary of the predicted ¹H NMR chemical shifts and multiplicities is presented in the interactive table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Partner(s)
H on C1 (-CH₂OH)~3.6TripletH on C2
H on C2 (-CH₂-C≡)~2.3TripletH on C1
H on C5 (≡C-CH₂-)~2.1TripletH on C6
H on C6-C10 (-(CH₂)₅-)~1.2-1.6MultipletAdjacent CH₂
H on C11 (-CH₃)~0.9TripletH on C10
-OHVariableBroad Singlet-

The ¹³C NMR spectrum of this compound provides a map of the carbon framework, with the chemical shifts indicating the hybridization state and electronic environment of each carbon atom.

The carbon bearing the hydroxyl group (C1) is expected to have a chemical shift in the range of 60-65 ppm. The sp-hybridized carbons of the alkyne (C3 and C4) would resonate in the characteristic region for alkynes, typically between 70 and 90 ppm. The carbon at the C2 position is predicted to appear around 23 ppm. The carbons of the long alkyl chain (C5-C11) will show a series of signals in the upfield region of the spectrum, generally between 14 and 32 ppm. The terminal methyl carbon (C11) would be the most shielded, appearing at approximately 14 ppm.

An interactive table summarizing the predicted ¹³C NMR chemical shifts is provided below.

Carbon Assignment Predicted Chemical Shift (ppm) Hybridization
C1 (-CH₂OH)~62sp³
C2 (-CH₂-C≡)~23sp³
C3 (-C≡C-)~80sp
C4 (-C≡C-)~82sp
C5 (≡C-CH₂-)~19sp³
C6-C10 (-(CH₂)₅-)~22-32sp³
C11 (-CH₃)~14sp³

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbons. Key expected correlations include the signal for the H1 protons with the H2 protons, and the H5 protons with the H6 protons. This would allow for the sequential assignment of the protons along the carbon chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. For example, the proton signal at ~3.6 ppm would show a correlation to the carbon signal at ~62 ppm, confirming the assignment of C1 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule. For instance, the protons on C1 would show a correlation to C2 and C3, and the protons on C2 would correlate to C1, C3, and C4. These correlations would unambiguously establish the position of the hydroxyl group and the alkyne within the undecyl chain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the range of 1050-1150 cm⁻¹.

The carbon-carbon triple bond (C≡C) of the internal alkyne will give rise to a weak to medium absorption band in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the alkyl chain will be observed as strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3200-3600Strong, Broad
Alcohol (-C-O)C-O Stretch1050-1150Strong
Alkyne (-C≡C-)C≡C Stretch2100-2260Weak to Medium
Alkane (-C-H)C-H Stretch2850-2960Strong

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern.

The molecular formula of this compound is C₁₁H₂₀O, corresponding to a molecular weight of 168.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168.

The fragmentation of this compound would be influenced by the presence of the hydroxyl group and the alkyne. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), which would result in a peak at m/z 150. Alpha-cleavage, the breaking of the bond adjacent to the carbon bearing the hydroxyl group, is also a common fragmentation pathway for alcohols. This would lead to the loss of a C₁₀H₁₇ fragment, resulting in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. Cleavage at the propargylic position (the C-C bond adjacent to the alkyne) is also a likely fragmentation pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for assessing the purity and detailed chemical composition of volatile compounds such as this compound. nist.gov This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. ub.edu

In a typical GC-MS analysis, a sample of this compound is vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. frontiersin.org The column's inner surface is coated with a stationary phase. The separation of components within the sample is achieved based on their differential affinities for this stationary phase and their volatilities. birchbiotech.com Components that interact weakly with the stationary phase and are more volatile travel through the column faster, resulting in shorter retention times.

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. Here, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into characteristic, predictable fragments. These charged fragments are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique molecular "fingerprint" for the compound. researchgate.net

Purity determination is a primary application of this technique. The resulting gas chromatogram plots detector response against retention time. A pure sample of this compound would ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates impurities. The purity is often calculated using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com For a high-purity sample, this value would be greater than 99%.

The mass spectrum corresponding to the main peak confirms the identity of this compound. The molecular ion peak ([M]⁺) would correspond to its molecular weight, and the fragmentation pattern would be consistent with its structure, showing losses of functional groups like the hydroxyl group (-OH) and characteristic cleavages along the alkyl chain. Any peaks corresponding to impurities can be similarly identified by matching their mass spectra against extensive spectral libraries, allowing for a thorough compositional analysis. ub.edu

Table 1: Representative GC-MS Data for Purity Analysis of this compound

This interactive table illustrates a hypothetical purity analysis. The primary peak for this compound is shown with its retention time and relative area, alongside a minor impurity peak.

Peak No.Retention Time (min)Component IdentityPeak AreaArea %
112.45This compound3,450,00099.42
211.82Octan-1-ol20,0000.58

Table 2: Expected Mass Spectral Fragmentation for this compound

This table details the primary mass-to-charge (m/z) peaks expected in the electron ionization (EI) mass spectrum of this compound, based on its chemical structure and common fragmentation pathways for long-chain alcohols and alkynes.

m/zProposed Fragment IonDescription
168[C₁₁H₂₀O]⁺Molecular Ion (M⁺)
150[M - H₂O]⁺Loss of water from the molecular ion
139[M - C₂H₅]⁺Cleavage of the ethyl group from the alkyne
125[M - C₃H₇]⁺Cleavage of the propyl group
95[C₇H₁₁]⁺Fragmentation related to the hydrocarbon chain
81[C₆H₉]⁺Common fragment in cyclic/unsaturated hydrocarbons
67[C₅H₇]⁺Further fragmentation of the chain
55[C₄H₇]⁺Common fragment in aliphatic compounds
41[C₃H₅]⁺Allylic carbocation fragment
31[CH₂OH]⁺Fragment containing the hydroxymethyl group

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration and Solid-State Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, this compound is a liquid at ambient temperatures, precluding its direct analysis by this technique. To overcome this, a chemically stable, crystalline derivative must be synthesized. This is a standard and effective strategy in structural chemistry.

The derivatization process involves reacting the hydroxyl group of this compound with a suitable reagent to form a solid compound with a high propensity for crystallization. Common derivatives for alcohols include esters of aromatic acids (e.g., p-nitrobenzoates) or urethanes formed by reaction with isocyanates (e.g., phenyl isocyanate). mdpi.comresearchgate.net These derivatives introduce rigid, planar groups and hydrogen bonding functionalities (N-H and C=O in urethanes), which facilitate the formation of a well-ordered crystal lattice. researchgate.net

Once suitable single crystals of the derivative are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density distribution within the crystal can be calculated. This electron density map is then interpreted to determine the precise position of each atom, yielding a detailed molecular structure including bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography on a suitable derivative can be used to determine the absolute configuration (the specific R or S arrangement at a stereocenter). While this compound itself is not chiral, this method would be essential for derivatives that are.

Furthermore, the analysis provides invaluable insight into the solid-state interactions that govern the crystal packing. These non-covalent interactions include:

Hydrogen Bonding: In a urethane (B1682113) derivative, strong hydrogen bonds would be expected between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming chains or sheets.

π-π Stacking: The aromatic rings introduced by the derivatizing agent can stack on top of each other, contributing to crystal stability.

C-H···π Interactions: Weaker interactions can occur where a C-H bond from an alkyl chain points towards the π-electron cloud of the alkyne's triple bond or an aromatic ring.

Van der Waals Forces: These ubiquitous forces play a crucial role in the packing of the long alkyl chains.

Understanding these interactions is fundamental in crystal engineering, as they dictate the material's physical properties, such as melting point and solubility.

Table 3: Illustrative Crystallographic Data for a Phenylurethane Derivative of a Long-Chain Alkynol

This table presents representative data that would be obtained from an X-ray crystallographic analysis of a derivative, such as Undec-3-yn-1-yl phenylcarbamate.

ParameterValue
Chemical FormulaC₁₈H₂₅NO₂
Formula Weight287.40 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.135(2)
b (Å)5.678(1)
c (Å)30.112(4)
β (°)94.56(1)
Volume (ų)1724.5(5)
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.107
R-factor (%)4.5

Computational and Theoretical Studies on Undec 3 Yn 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's three-dimensional shape and the distribution of its electrons. These factors are crucial as they govern the molecule's physical properties and chemical behavior.

The process of conformational analysis typically begins with a broad search using less computationally expensive methods like molecular mechanics (MMFF) to identify a wide range of possible conformations. mdpi.com Subsequently, a more rigorous quantum mechanical method, Density Functional Theory (DFT), is employed to optimize the geometry of the most promising candidates. mdpi.com Functionals such as B3LYP and M06 are commonly used in conjunction with basis sets like 6-31G* for this purpose. mdpi.com DFT calculations provide the relative energies of each conformer, allowing for the identification of the global minimum energy structure and other low-energy isomers that are separated by small energy barriers. researchgate.net For Undec-3-yn-1-ol, the orientation of the hydroxyl group and the folding of the heptyl chain would be the primary determinants of conformational stability.

Table 1: Illustrative DFT Conformational Analysis of this compound This table presents hypothetical data for the most stable conformers of this compound as would be determined by DFT calculations at the B3LYP/6-31G level of theory.*

Conformer IDDescriptionRelative Energy (kcal/mol)Population (%) at 298 K
Conf-1Global minimum, extended chain0.0045.2
Conf-2Gauche interaction in alkyl chain0.5520.1
Conf-3Folded chain, potential H-bond to alkyne π-system0.8913.5
Conf-4Alternative gauche interaction1.218.7

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and location of these orbitals indicate where a molecule is most likely to donate or accept electrons.

For this compound, FMO analysis would reveal key aspects of its reactivity:

HOMO : The HOMO is expected to be localized primarily on the π-system of the carbon-carbon triple bond and the non-bonding lone pair electrons of the oxygen atom. This indicates that these are the most nucleophilic sites, susceptible to attack by electrophiles.

LUMO : The LUMO is predicted to be the corresponding antibonding π* orbital of the alkyne. This region is electron-deficient and represents the most likely site for nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This table shows representative data that would be obtained from a DFT calculation for FMO analysis.

OrbitalCalculated Energy (eV)Primary LocalizationPredicted Reactivity
HOMO-6.5C≡C π-bond, Oxygen lone pairsSite for electrophilic attack
LUMO+1.8C≡C π*-antibonding orbitalSite for nucleophilic attack
HOMO-LUMO Gap8.3N/AIndicates high kinetic stability

Reaction Mechanism Modeling and Energy Profile Calculations

Computational modeling allows for the detailed investigation of reaction mechanisms, tracing the energetic and structural changes as reactants transform into products. This is particularly valuable for understanding reactions involving the functional groups of this compound, such as addition to the alkyne or substitution at the alcohol.

A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). ufl.edu The transition state is a first-order saddle point on the potential energy surface of the reaction. kuleuven.be Theoretical methods are essential for characterizing the fleeting structure of the TS and calculating its energy. ufl.edunih.gov

The energy difference between the reactants and the transition state is the activation energy (ΔE‡). This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. DFT calculations are widely used to map the reaction pathway, locate the transition state, and compute the activation energy, providing quantitative predictions of reaction kinetics. mdpi.commdpi.com For a reaction like the acid-catalyzed hydration of the alkyne in this compound, computational modeling could distinguish between different possible mechanisms by comparing the activation energies of their respective transition states.

Reactions are almost always carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. researchgate.net Computational models account for these effects in two primary ways:

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ekb.eg This approach is efficient for calculating how the solvent stabilizes or destabilizes reactants, products, and transition states based on their polarity. mdpi.com

Explicit Solvation Models : This method involves including a number of individual solvent molecules in the calculation. While more computationally demanding, it allows for the modeling of specific interactions like hydrogen bonding between the solvent and the solute, such as between water molecules and the hydroxyl group of this compound. researchgate.net

The choice of solvent can dramatically alter the energy profile of a reaction. nih.gov For instance, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, thus lowering the activation energy and accelerating the reaction. researchgate.net

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict spectroscopic data with remarkable accuracy, serving as a powerful tool for structure verification and elucidation. meilerlab.org The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is now a common practice in organic chemistry. chemrxiv.org

The prediction process requires a multi-step protocol. First, a thorough conformational analysis (as described in section 5.1.1) must be performed to identify all low-energy conformers. nih.gov The observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers. For each stable conformer, the NMR shielding tensors are calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These absolute shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which has been calculated at the exact same level of theory. nih.govnrel.gov Comparing the predicted ¹H and ¹³C NMR spectra with experimental data provides strong evidence for confirming the correct chemical structure. nrel.gov

Table 3: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for this compound This table shows a hypothetical outcome of an in silico NMR prediction study, demonstrating the typical accuracy of such methods.

Atom PositionPredicted 13C Shift (ppm)Hypothetical Experimental 13C Shift (ppm)Predicted 1H Shift (ppm)Hypothetical Experimental 1H Shift (ppm)
C1 (-CH2OH)61.561.23.653.68
C2 (-CH2-)23.823.52.402.42
C3 (-C≡)81.280.9--
C4 (≡C-)80.580.1--
C5 (-CH2-)19.018.72.182.20

Molecular Dynamics Simulations to Investigate Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insight into the dynamic behavior of molecules, which is often not apparent from static structural models. nih.govcresset-group.com While specific MD studies on this compound are not prevalent in published literature, the application of this technique would be invaluable for understanding its conformational landscape and interaction patterns.

A hypothetical MD simulation of this compound would involve placing the molecule, or a collection of its molecules, in a simulated environment, typically a box of solvent molecules like water, to mimic physiological or solution-phase conditions. cresset-group.com The simulation would then track the trajectory of each atom over a set period, from picoseconds to microseconds, generating an ensemble of structures that represent the molecule's accessible conformational states. nih.govcresset-group.com

Investigating Conformational Space: The primary goal of such a simulation would be to explore the conformational flexibility of this compound. The molecule consists of a rigid triple bond between carbons 3 and 4, while the rest of the carbon chain and the bond to the hydroxyl group exhibit rotational freedom. MD simulations can quantify the flexibility of the alkyl chain and determine the most probable spatial arrangements (conformers). nih.gov Analysis of these simulations could reveal the distribution of different conformers and the energy barriers between them, providing a complete picture of the molecule's conformational energy landscape. cresset-group.com

Investigating Intermolecular Interactions: MD simulations are also exceptionally well-suited for studying the non-covalent interactions between molecules. mdpi.comnih.gov For this compound, the primary intermolecular interaction of interest would be hydrogen bonding, mediated by its terminal hydroxyl (-OH) group. A simulation of multiple this compound molecules would reveal the dynamics of these hydrogen bonds, including their formation, breakage, and lifetimes. It would also elucidate the preferred orientation of molecules relative to one another, showing how they self-associate in a condensed phase. nih.gov Furthermore, the simulations could characterize weaker van der Waals interactions involving the hydrophobic alkyl chain and potential π-system interactions involving the alkyne group. umpr.ac.id Understanding these interactions is crucial for predicting the macroscopic properties of the substance, such as its boiling point, viscosity, and solubility.

Chemoinformatic Analysis for Molecular Descriptors and Property Predictions

Chemoinformatics applies computational methods to analyze chemical information, enabling the prediction of a molecule's physicochemical and biological properties from its structure alone. researchgate.net This is often achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, or electronic structure. researchgate.net These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity or other properties. nih.govarxiv.org

For this compound, various molecular descriptors can be computationally generated to predict its behavior. These descriptors provide a quantitative profile of the molecule, suggesting its likely characteristics in experimental settings.

Predicted Molecular Descriptors for this compound:

DescriptorValueSignificance
Molecular Weight 168.28 g/mol A fundamental property affecting a wide range of physical and pharmacokinetic characteristics. umpr.ac.id
XLogP3 3.1Predicts the octanol-water partition coefficient (LogP), indicating moderate lipophilicity and a preference for fatty environments over watery ones. umpr.ac.id
Hydrogen Bond Donor Count 1The single hydroxyl group can donate a hydrogen bond, influencing solubility and interactions with biological targets. mdpi.com
Hydrogen Bond Acceptor Count 1The oxygen atom in the hydroxyl group can accept a hydrogen bond. mdpi.com
Rotatable Bond Count 7This value suggests significant conformational flexibility in the alkyl chain, which can impact binding to molecular targets. nih.gov
Topological Polar Surface Area (TPSA) 20.2 ŲA predictor of drug transport properties like intestinal absorption and blood-brain barrier penetration. The low value for this compound suggests good membrane permeability.
Heavy Atom Count 12The total number of non-hydrogen atoms in the molecule. nih.gov
Complexity 120A measure of the intricacy of the molecular structure. nih.gov

These descriptors, derived purely from the two-dimensional structure of this compound, offer powerful predictions about its real-world properties. For example, the XLogP3 value of 3.1 suggests that the molecule is moderately lipophilic, which might favor its absorption across cell membranes. umpr.ac.idumpr.ac.id The low Topological Polar Surface Area (TPSA) further supports the likelihood of good membrane permeability. The presence of both a hydrogen bond donor and acceptor points to its ability to engage in specific interactions that are critical for its physical properties and potential biological activity. mdpi.com Such chemoinformatic analyses are a cornerstone of modern chemical research, allowing for the rapid screening and prioritization of compounds for further study. chemrxiv.orgnih.gov

Biological Activity and Structure Activity Relationship Sar Studies of Undec 3 Yn 1 Ol and Its Derivatives

Investigations into Antimicrobial Efficacy (e.g., Antifungal, Antibacterial Properties)

The antimicrobial potential of long-chain alcohols is well-documented, with their efficacy often linked to the length of their carbon chain. nih.govoup.com Studies on various long-chain fatty alcohols have demonstrated significant antibacterial and antifungal activities. nih.govnih.gov For instance, undecanol (C11) has been identified as a potent fungistatic agent. nih.gov While direct studies on Undec-3-yn-1-ol are limited, the structural similarities to other bioactive long-chain alcohols suggest a potential for antimicrobial properties. The presence of the alkyne functional group may also contribute to its biological activity, as seen in other classes of alkynyl compounds with antibacterial effects. researchgate.net

Research into related compounds has shown that the introduction of different functional groups to alcohol moieties can modulate their antimicrobial effects. For example, some tertiary alcohols with hydrophobic alkyl chains have exhibited good to excellent antimicrobial activities. nih.gov The antibacterial activity of aromatic homopropargyl alcohols, which also contain an alkyne group, has been noted to vary depending on the substitution on the alcohol unit, with the benzene ring and a free hydroxyl group appearing to be important for activity. scirp.org

The general findings for long-chain alcohols indicate that their antimicrobial spectrum can be broad, affecting both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govnih.gov The specific efficacy of this compound would require direct testing against a panel of microorganisms.

Table 1: Antimicrobial Activity of Related Long-Chain Alcohols

Compound Microorganism Activity Reference
Decanol (C10) Zygosaccharomyces bailii Fungicidal nih.gov
Undecanol (C11) Zygosaccharomyces bailii Fungistatic nih.gov
1-Dodecanol (C12) Staphylococcus aureus High Antibacterial nih.gov
1-Tridecanol (C13) Staphylococcus aureus High Antibacterial nih.gov
Decanol (C10) Mycobacterium smegmatis High Antibacterial oup.com
Decanol (C10) Mycobacterium tuberculosis High Antibacterial oup.com

A primary mechanism by which long-chain alcohols exert their antimicrobial effects is through the disruption of the microbial cell membrane. nih.gov These molecules, acting as nonionic surface-active agents, can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. nih.gov This disruption can cause the leakage of essential intracellular components, ultimately leading to cell death. nih.gov Studies on alkanols have shown that they can increase plasma membrane fluidity. nih.gov It is plausible that this compound shares this mechanism of action, with its hydrophobic carbon chain facilitating interaction with the cell membrane. The rigidity of the alkyne bond might influence the specific nature of this interaction.

Exploration of Potential Anticancer Activity

The investigation into the anticancer properties of novel organic compounds is a significant area of research. A derivative of this compound, (R)-1-(trimethylsilyl)undec-1-yn-3-ol, has been noted for its potential anticancer attributes. This suggests that the undecynyl alcohol scaffold could be a promising starting point for the development of new cytotoxic agents. The anticancer activity of various natural and synthetic compounds is often linked to their ability to induce apoptosis, inhibit cell proliferation, or interfere with other cellular processes crucial for cancer cell survival. mdpi.com

While direct evidence for the anticancer activity of this compound is not yet available, the activity of its silylated derivative warrants further investigation into the parent compound and other analogs.

Bioactivity Profiling of Synthetic Analogs

The synthesis and biological evaluation of analogs are crucial steps in drug discovery. A notable synthetic analog of this compound is (R)-1-(trimethylsilyl)undec-1-yn-3-ol, which has been reported to possess both anticancer and antifungal properties. The introduction of the trimethylsilyl group can influence the compound's lipophilicity, stability, and interaction with biological targets. The bioactivity of this analog underscores the potential of the this compound core structure as a template for developing new therapeutic agents. Further synthesis of analogs with modifications at the hydroxyl group, the alkyne, or the alkyl chain could lead to compounds with enhanced or more specific biological activities.

Table 2: Bioactivity of a Synthetic Analog of this compound

Analog Reported Bioactivity Reference
(R)-1-(trimethylsilyl)undec-1-yn-3-ol Anticancer, Antifungal

Structure-Activity Relationship (SAR) Studies of Modified this compound Structures

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For long-chain alcohols, SAR studies have revealed that the length of the hydrophobic alkyl chain is a critical determinant of antimicrobial activity. nih.govnih.gov There is often an optimal chain length for maximum efficacy against a particular microorganism. oup.com

For this compound, modifications to its structure could significantly impact its bioactivity. Key areas for modification include:

Alkyl Chain Length: Altering the length of the carbon chain could modulate antimicrobial and other biological activities.

Position of the Alkyne and Hydroxyl Groups: Shifting the positions of these functional groups could influence receptor binding and membrane interaction.

Substitution at the Hydroxyl Group: Esterification or etherification of the alcohol could affect the compound's polarity and bioavailability.

Modification of the Alkyne: Conversion to other functional groups or substitution at the terminal end of the alkyne could alter its reactivity and target interactions.

These SAR studies would be essential in optimizing the therapeutic potential of this compound derivatives.

Computational Biology Approaches (e.g., Molecular Docking) to Elucidate Biological Mechanisms

Computational methods, such as molecular docking, are powerful tools for predicting the interaction between a small molecule and a biological target, such as a protein or enzyme. nih.gov While specific molecular docking studies for this compound have not been reported, this approach could be invaluable in elucidating its potential mechanisms of action.

A typical molecular docking workflow would involve:

Target Identification: Identifying potential protein targets based on the observed biological activities (e.g., enzymes involved in microbial survival or cancer progression).

In Silico Modeling: Generating a 3D model of this compound.

Docking Simulation: Using software to predict the binding pose and affinity of the compound within the active site of the target protein.

Analysis of Interactions: Examining the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

These computational studies could guide the design of more potent and selective derivatives of this compound for further experimental validation. waocp.org

Role of Undec 3 Yn 1 Ol As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The strategic placement of the hydroxyl and alkyne functional groups in undec-3-yn-1-ol allows it to serve as a key component in the total synthesis of complex natural products. A notable example is its application in synthesizing polyacetylenic alcohols with significant biological activity.

Case Study: Synthesis of Dideoxypetrosynol A

A protected derivative of this compound is a crucial intermediate in the first total synthesis of the potent anticancer natural product, dideoxypetrosynol A. nih.gov This C30 polyacetylenic alcohol, isolated as a racemic mixture, demonstrates significant anti-cancer properties. nih.gov

The synthesis utilizes a C11 building block, 11-(tert-Butyl-dimethyl-silanyloxy)-undec-3-yn-1-ol (Table 1) , which contains the core structure of this compound. This intermediate is prepared from a terminal alkyne which is then reacted with ethylene (B1197577) oxide in a procedure that employs trimethylaluminum (B3029685) (Me₃Al) as an additive to yield the desired homopropargylic alcohol. nih.gov This key building block is then converted into a phosphonium (B103445) salt, which undergoes an oxidative coupling to construct the characteristic "skipped" (Z)-enediyne moiety of the final natural product. nih.gov The use of this specific C11 fragment highlights the utility of the this compound skeleton in the modular assembly of complex bioactive molecules.

Intermediate Compound Role in Synthesis Natural Product Target
11-(tert-Butyl-dimethyl-silanyloxy)-undec-3-yn-1-olKey C11 building blockDideoxypetrosynol A

Table 1: this compound derivative in Natural Product Synthesis

Precursor for Pharmaceutically Relevant Scaffolds and Heterocycles

The this compound structural motif is also found within larger, more complex intermediates used to create analogs of pharmaceutically important natural products. These analogs are often synthesized to explore structure-activity relationships and develop new therapeutic agents.

Application in Annonaceous Acetogenin (B2873293) Analogs

The this compound moiety is part of a complex synthon, (R)-1-((2S,3S,4R,5S)-3,4-Bis-benzyloxy-5-benzyloxymethyl-tetrahydro-furan-2-yl)-undec-3-yn-1-ol , which has been prepared in connection with the synthesis of cytotoxic annonaceous acetogenin analogs (Table 2). lookchem.com Annonaceous acetogenins (B1209576) are a class of polyketide natural products known for their potent cytotoxic and antitumor activities. The synthesis of analogs allows for the investigation of how different structural components contribute to this bioactivity.

In this context, the this compound portion of the molecule serves as a lipophilic side chain, which is attached to a core tetrahydrofuran (B95107) (THF) ring derived from D-glucose. lookchem.com The precise stereochemistry and functionality of such synthons are critical for mimicking the natural products and achieving the desired biological effect. The incorporation of the this compound framework demonstrates its utility in constructing the complex side chains characteristic of this class of pharmaceutically relevant compounds. lookchem.com

Intermediate Compound Target Scaffold/Analog Therapeutic Relevance
(R)-1-((2S,3S,4R,5S)-3,4-Bis-benzyloxy-5-benzyloxymethyl-tetrahydro-furan-2-yl)-undec-3-yn-1-olAnnonaceous Acetogenin AnalogsCytotoxic, Antitumor

Table 2: this compound-containing synthon for Pharmaceutical Scaffolds

Application in the Development of Advanced Materials

A review of the current scientific literature does not indicate specific applications of this compound in the development of advanced materials. While terminal alkynes and alcohols are functional groups known to be used in materials science—for example, in the creation of self-assembled monolayers or functional polymers via "click" chemistry—the specific use of this compound for these purposes is not documented in available research. Its bifunctional nature suggests potential, but dedicated studies in this area have not been reported.

Natural Occurrence and Biosynthetic Considerations of Undec 3 Yn 1 Ol

Phytochemical Screening for Undec-3-YN-1-OL or Closely Related Alkynols

Phytochemical investigations have revealed the presence of long-chain alkynols and related polyacetylenic compounds in various plant families, most notably the Asteraceae (sunflower family). mdpi.comresearchgate.net These compounds are often part of the plant's chemical defense system. While direct screening results for this compound are not extensively documented in broad surveys, the occurrence of structurally similar polyacetylenes in genera like Matricaria (chamomile) suggests their potential presence. nih.govnih.govresearchgate.net

For instance, studies on the roots of German chamomile (Matricaria recutita L.) have identified various polyynes (compounds with multiple carbon-carbon triple bonds), which are biosynthetic precursors or relatives of alkynols. nih.govnih.gov The analysis of plant extracts, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for identifying these volatile and often unstable compounds. nih.govnih.gov The diversity of these metabolites within a single plant family highlights the specificity of biosynthetic enzymes that have evolved. researchgate.net More than 1100 different acetylenic compounds have been identified from plants within the Asteraceae family alone. mdpi.comnih.gov

Interactive Table:

Table 1: Occurrence of Polyacetylenes and Related Compounds in Selected Plant Species
Plant Family Genus/Species Compound Class Method of Detection
Asteraceae Matricaria recutita (Chamomile) Polyynes GC-MS
Asteraceae Bidens pilosa Polyacetylenic compounds HPLC
Apiaceae Daucus carota (Carrot) Polyacetylenic lipids (e.g., Falcarinol) Gas Chromatography

Postulated Biosynthetic Pathways for Long-Chain Alkynols in Biological Systems

The biosynthesis of long-chain alkynols like this compound is intrinsically linked to fatty acid metabolism. nih.govnih.gov The prevailing theory suggests that these compounds arise from common fatty acid precursors through a series of desaturation and modification steps. nih.gov

The primary pathway for the formation of acetylenic bonds in plants is the crepenynate pathway. mdpi.comnih.gov This pathway begins with the de novo synthesis of saturated fatty acids, such as oleic acid (C18:1), in the plastids. mdpi.comnih.gov The key steps are as follows:

Desaturation: The process is initiated by desaturase enzymes, specifically Δ12 oleic acid desaturase (FAD2)-type enzymes, which introduce a second double bond into oleic acid to form linoleic acid (C18:2). mdpi.complantae.org

Acetylenic Bond Formation: A specialized enzyme, a Δ12 acetylenase, then acts on linoleic acid, converting the double bond at the C-12 position into a triple bond. mdpi.com This reaction forms crepenynic acid, a key intermediate in polyacetylene biosynthesis. mdpi.com

Chain Modification: Following the formation of the initial triple bond, the fatty acid chain can undergo a variety of modifications. These can include further desaturations to create additional double or triple bonds, chain shortening or elongation, and the introduction of functional groups. mdpi.com

Hydroxylation: To form an alkynol like this compound, a hydroxylation reaction is required. This step introduces the hydroxyl (-OH) group at a specific position on the carbon chain. The enzymes responsible for the terminal reduction of long-chain fatty acids to alcohols are not yet fully clear. researchgate.net

This sequence of enzymatic reactions, starting from ubiquitous fatty acids, allows for the generation of a diverse array of specialized acetylenic metabolites. mdpi.com The specific chain length and position of the functional groups in the final alkynol are determined by the substrate specificity of the enzymes in the particular organism.

Future Research Directions and Translational Outlook for Undec 3 Yn 1 Ol

Design and Synthesis of Novel Undec-3-yn-1-ol Derivatives with Enhanced Biological Activity

The development of novel derivatives from a parent molecule is a cornerstone of medicinal chemistry. For this compound, the primary sites for chemical modification are the hydroxyl group and the internal alkyne.

The hydroxyl group can be readily converted into a variety of functional groups, such as esters, ethers, and carbamates. These modifications can significantly alter the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical determinants of biological activity. For instance, esterification with various carboxylic acids could yield a library of compounds with potentially enhanced antimicrobial or anticancer properties, similar to what has been observed for derivatives of other long-chain alcohols.

The internal alkyne offers another avenue for derivatization. For example, cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, could be employed to introduce triazole rings, a common motif in pharmacologically active compounds. benchchem.com The presence of the alkyne also allows for the synthesis of heterocyclic derivatives, such as pyrazoles and thiazoles, which are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects. scispace.comnih.gov

A systematic approach to derivatization, coupled with high-throughput screening, could identify this compound derivatives with potent and selective biological activities.

Development of Highly Efficient and Stereoselective Synthetic Routes

The future utility of this compound and its derivatives is intrinsically linked to the development of efficient and stereoselective synthetic methods. While general methods for the synthesis of internal alkynols exist, optimizing these for this compound is a key research objective.

A plausible and efficient route to this compound would involve the alkylation of a smaller terminal alkyne. For example, the reaction of the lithium salt of pent-1-yne with 1-bromo-3-(tetrahydro-2H-pyran-2-yloxy)propane, followed by deprotection, would yield the target molecule. This modular approach allows for the synthesis of a wide range of analogues by varying the starting alkyne and the electrophile.

A significant challenge and area for future research lies in the stereoselective synthesis of this compound derivatives, particularly those where the alkyne has been reduced to a stereodefined alkene. The development of catalytic systems for the stereoselective reduction of the internal alkyne to either the cis- or trans-alkene would be highly valuable. For instance, Lindlar catalysts are known to produce cis-alkenes, while dissolving metal reductions typically yield trans-alkenes. Fine-tuning these reactions for substrates based on the this compound scaffold will be crucial for accessing a wider range of stereochemically defined derivatives for biological evaluation. benchchem.com

In-depth Mechanistic Studies of Under-Explored Reactivity Pathways

A thorough understanding of the reactivity of this compound is essential for its development as a versatile synthetic building block. While the general reactivity of alkynes is well-established, the specific influence of the undecyl chain and the terminal hydroxyl group on the reactivity of the internal triple bond in this compound warrants detailed investigation.

Mechanistic studies could focus on several key areas. For example, investigating the regioselectivity of addition reactions to the internal alkyne would be of fundamental importance. The electronic and steric effects of the long alkyl chain could influence the outcome of reactions such as hydration, hydrohalogenation, and hydroboration.

Furthermore, exploring novel catalytic transformations of this compound could unveil new synthetic pathways. For instance, transition metal-catalyzed reactions, such as cycloisomerizations or tandem reactions, could lead to the formation of complex cyclic structures from this linear precursor. whiterose.ac.uk Detailed kinetic and computational studies would be invaluable in elucidating the mechanisms of these transformations and in designing more efficient and selective catalysts.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique structural characteristics of this compound and its potential derivatives suggest applications beyond traditional medicinal chemistry. The long hydrocarbon chain imparts amphiphilic properties, making these molecules interesting candidates for applications in materials science and chemical biology.

In materials science, this compound derivatives could be explored as building blocks for self-assembling systems, such as micelles or vesicles. These could find use in drug delivery or as templates for the synthesis of nanomaterials. The presence of the alkyne functionality also allows for post-assembly modification via "click" chemistry, enabling the attachment of various functionalities to the surface of these assemblies.

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